Cas no 2034496-34-7 (2-oxo-N-{3-(thiophen-2-yl)pyrazin-2-ylmethyl}imidazolidine-1-carboxamide)

2-oxo-N-{3-(thiophen-2-yl)pyrazin-2-ylmethyl}imidazolidine-1-carboxamide is a heterocyclic compound featuring a pyrazine core linked to a thiophene moiety and an imidazolidine carboxamide group. This structure confers potential utility in medicinal chemistry, particularly as an intermediate or scaffold for drug development. The presence of both pyrazine and thiophene rings suggests possible bioactivity, including interactions with enzymes or receptors. The imidazolidine-1-carboxamide group enhances its stability and may influence binding affinity. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies in pharmaceutical research. The compound’s synthetic versatility allows for further functionalization, enabling exploration of diverse pharmacological applications.
2-oxo-N-{3-(thiophen-2-yl)pyrazin-2-ylmethyl}imidazolidine-1-carboxamide structure
2034496-34-7 structure
Product Name:2-oxo-N-{3-(thiophen-2-yl)pyrazin-2-ylmethyl}imidazolidine-1-carboxamide
CAS No:2034496-34-7
MF:C13H13N5O2S
MW:303.339620351791
CID:6157075
PubChem ID:122163096
Update Time:2025-10-29

2-oxo-N-{3-(thiophen-2-yl)pyrazin-2-ylmethyl}imidazolidine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-oxo-N-{3-(thiophen-2-yl)pyrazin-2-ylmethyl}imidazolidine-1-carboxamide
    • AKOS032464410
    • 2-oxo-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide
    • 2-oxo-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]imidazolidine-1-carboxamide
    • F6574-1822
    • 2-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)imidazolidine-1-carboxamide
    • 2034496-34-7
    • Inchi: 1S/C13H13N5O2S/c19-12-16-5-6-18(12)13(20)17-8-9-11(15-4-3-14-9)10-2-1-7-21-10/h1-4,7H,5-6,8H2,(H,16,19)(H,17,20)
    • InChI Key: JHBJWOOJTORQBM-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C1C(CNC(N2C(NCC2)=O)=O)=NC=CN=1

Computed Properties

  • Exact Mass: 303.07899585g/mol
  • Monoisotopic Mass: 303.07899585g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 408
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 116Ų

2-oxo-N-{3-(thiophen-2-yl)pyrazin-2-ylmethyl}imidazolidine-1-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6574-1822-2μmol
2-oxo-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide
2034496-34-7
2μmol
$57.0 2023-09-07
Life Chemicals
F6574-1822-5μmol
2-oxo-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide
2034496-34-7
5μmol
$63.0 2023-09-07
Life Chemicals
F6574-1822-10μmol
2-oxo-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide
2034496-34-7
10μmol
$69.0 2023-09-07
Life Chemicals
F6574-1822-20μmol
2-oxo-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide
2034496-34-7
20μmol
$79.0 2023-09-07
Life Chemicals
F6574-1822-1mg
2-oxo-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide
2034496-34-7
1mg
$54.0 2023-09-07
Life Chemicals
F6574-1822-2mg
2-oxo-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide
2034496-34-7
2mg
$59.0 2023-09-07
Life Chemicals
F6574-1822-3mg
2-oxo-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide
2034496-34-7
3mg
$63.0 2023-09-07
Life Chemicals
F6574-1822-4mg
2-oxo-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide
2034496-34-7
4mg
$66.0 2023-09-07
Life Chemicals
F6574-1822-5mg
2-oxo-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide
2034496-34-7
5mg
$69.0 2023-09-07
Life Chemicals
F6574-1822-10mg
2-oxo-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide
2034496-34-7
10mg
$79.0 2023-09-07

Additional information on 2-oxo-N-{3-(thiophen-2-yl)pyrazin-2-ylmethyl}imidazolidine-1-carboxamide

Introduction to 2-oxo-N-{3-(thiophen-2-yl)pyrazin-2-ylmethyl}imidazolidine-1-carboxamide (CAS No. 2034496-34-7)

2-oxo-N-{3-(thiophen-2-yl)pyrazin-2-ylmethyl}imidazolidine-1-carboxamide (CAS No. 2034496-34-7) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its intricate molecular structure, exhibits a unique combination of pharmacophoric elements that make it a promising candidate for further research and development in drug discovery.

The molecular framework of 2-oxo-N-{3-(thiophen-2-yl)pyrazin-2-ylmethyl}imidazolidine-1-carboxamide incorporates several key functional groups, including an imidazolidine ring system, a thiophene moiety, and a pyrazine substituent. These structural components are strategically positioned to interact with biological targets, suggesting potential applications in modulating various cellular processes. The presence of the imidazolidine core is particularly noteworthy, as this scaffold is frequently encountered in bioactive molecules and has demonstrated efficacy in several therapeutic contexts.

In recent years, there has been a surge in interest regarding heterocyclic compounds that incorporate both thiophene and pyrazine units. These dual-scaffold systems are often designed to enhance binding affinity and selectivity towards specific biological targets. The compound in question, 2-oxo-N-{3-(thiophen-2-yl)pyrazin-2-ylmethyl}imidazolidine-1-carboxamide, represents a novel example of such a design, where the integration of these moieties aims to create a molecule with enhanced pharmacological properties.

The synthesis of 2-oxo-N-{3-(thiophen-2-yl)pyrazin-2-ylmethyl}imidazolidine-1-carboxamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The thiophene ring is typically introduced early in the synthesis, followed by the attachment of the pyrazinylmethyl group. The final step involves the formation of the imidazolidine ring system, which is critical for establishing the compound's pharmacological profile. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to ensure high yields and purity.

The pharmacological potential of 2-oxo-N-{3-(thiophen-2-yl)pyrazin-2-ylmethyl}imidazolidine-1-carboxamide has been explored through both computational modeling and experimental studies. Computational approaches have been instrumental in predicting the compound's binding interactions with potential target proteins. These studies suggest that the compound may exhibit inhibitory activity against enzymes involved in inflammatory pathways, making it a candidate for further investigation in the treatment of chronic inflammatory diseases.

In vitro experiments have also been conducted to evaluate the biological activity of 2-oxo-N-{3-(thiophen-2-yli)]pyrazin--imidazolidine--carboxamide. Initial results indicate that the compound demonstrates moderate affinity for certain protein targets, with potential implications in oncology and neurodegenerative disorders. The thiophene and pyrazine moieties are believed to play a crucial role in mediating these interactions by forming hydrogen bonds and hydrophobic interactions with key residues on the target proteins.

The therapeutic applications of this compound are still under investigation, but preliminary findings are encouraging. The unique structural features of 2--oxo--N--{3--(thiophen--]pyrazin--]methyl}imidazolidine--]carboxamide suggest its potential use in developing novel therapeutic agents targeting complex diseases. Further research is needed to fully elucidate its mechanism of action and optimize its pharmacokinetic properties.

The development of new drug candidates relies heavily on advancements in synthetic chemistry and biotechnology. The case of imidazolidine carboxamide derivative, particularly its synthesis and potential applications, exemplifies how interdisciplinary approaches can lead to innovative solutions in drug discovery. By leveraging cutting-edge technologies and methodologies, researchers can accelerate the identification and optimization of promising compounds like this one.

The future prospects for N--{3--(thiophen--]pyrazin--]methyl}imidazolidine--]carboxamide, including its derivative forms, remain bright. Continued investigation into its biological activity and pharmacological properties will be essential for determining its suitability for clinical development. Collaborative efforts between academic researchers and industry partners will be crucial in translating these findings into tangible therapeutic benefits for patients worldwide.

Recommended suppliers
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.